
3,3-Diethyl-1-((3,4-dihydroxybenzylidene)amino)-5-methyl-2,4-piperidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Diethyl-1-((3,4-dihydroxybenzylidene)amino)-5-methyl-2,4-piperidinedione is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a piperidinedione core, which is a six-membered ring containing two ketone groups, and a benzylideneamino group, which is a benzene ring attached to an imine group. The presence of diethyl and methyl groups further enhances its chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethyl-1-((3,4-dihydroxybenzylidene)amino)-5-methyl-2,4-piperidinedione typically involves a multi-step process. One common method includes the condensation of 3,4-dihydroxybenzaldehyde with 3,3-diethyl-5-methyl-2,4-piperidinedione under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Diethyl-1-((3,4-dihydroxybenzylidene)amino)-5-methyl-2,4-piperidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the imine group to an amine.
Substitution: The hydroxyl groups on the benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
3,3-Diethyl-1-((3,4-dihydroxybenzylidene)amino)-5-methyl-2,4-piperidinedione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and enzyme inhibitory properties.
Medicine: Investigated for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3,3-Diethyl-1-((3,4-dihydroxybenzylidene)amino)-5-methyl-2,4-piperidinedione involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, its antioxidant properties are attributed to the presence of hydroxyl groups, which can scavenge free radicals and reduce oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Diethyl-1-((3,4-dimethoxybenzylidene)amino)-5-methyl-2,4-piperidinedione: Similar structure but with methoxy groups instead of hydroxyl groups.
3,3-Diethyl-1-((3,4-dihydroxyphenyl)amino)-5-methyl-2,4-piperidinedione: Similar structure but with an amino group instead of an imine group.
Uniqueness
The presence of both diethyl and methyl groups, along with the benzylideneamino moiety, makes 3,3-Diethyl-1-((3,4-dihydroxybenzylidene)amino)-5-methyl-2,4-piperidinedione unique. These structural features contribute to its distinct chemical reactivity and potential biological activities.
Propriétés
Numéro CAS |
39844-59-2 |
|---|---|
Formule moléculaire |
C17H22N2O4 |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
1-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-3,3-diethyl-5-methylpiperidine-2,4-dione |
InChI |
InChI=1S/C17H22N2O4/c1-4-17(5-2)15(22)11(3)10-19(16(17)23)18-9-12-6-7-13(20)14(21)8-12/h6-9,11,20-21H,4-5,10H2,1-3H3/b18-9+ |
Clé InChI |
ZOWLGODKDPZGHV-GIJQJNRQSA-N |
SMILES isomérique |
CCC1(C(=O)C(CN(C1=O)/N=C/C2=CC(=C(C=C2)O)O)C)CC |
SMILES canonique |
CCC1(C(=O)C(CN(C1=O)N=CC2=CC(=C(C=C2)O)O)C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, 1-[(cyclopropylmethyl)thio]-2,4-dinitro-](/img/structure/B14677198.png)

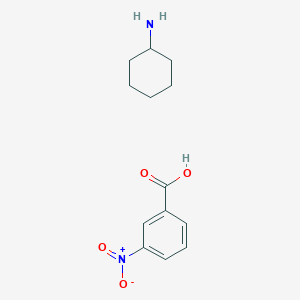
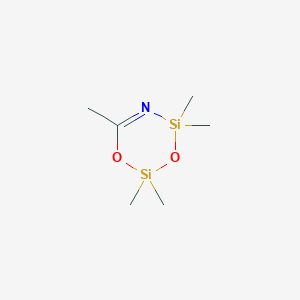
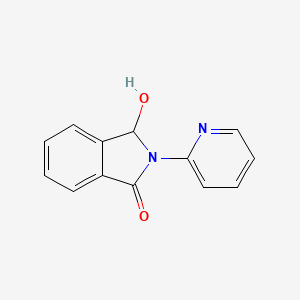

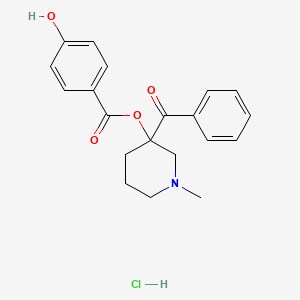
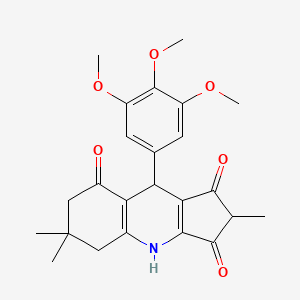
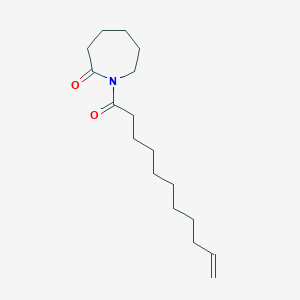
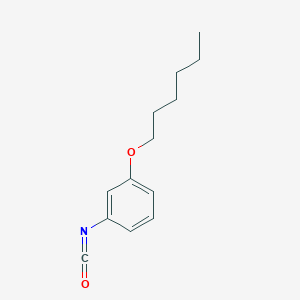
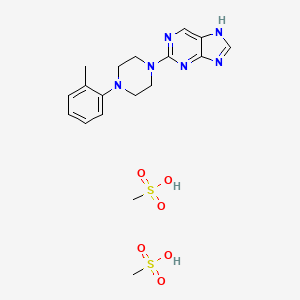
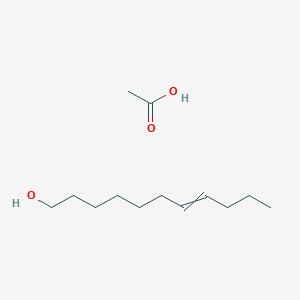
![2,2'-[1,4-Phenylenebis(methyleneoxymethylene)]bis(oxirane)](/img/structure/B14677275.png)
![3-(Ethyl{4-[(E)-phenyldiazenyl]phenyl}amino)propanenitrile](/img/structure/B14677289.png)
